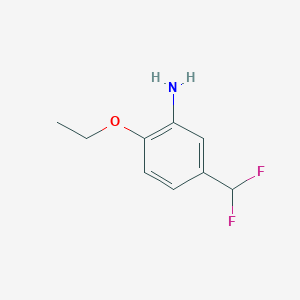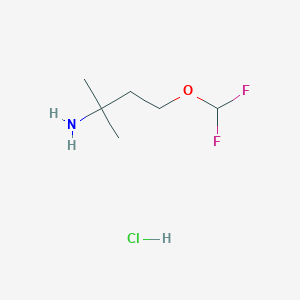
4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride is a chemical compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a difluoromethoxy group, which imparts distinct reactivity and stability compared to other similar compounds.
Métodos De Preparación
The synthesis of 4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methylbutan-2-amine with difluoromethoxy reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the successful formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways .
Comparación Con Compuestos Similares
4-(Difluoromethoxy)-2-methylbutan-2-amine hydrochloride is unique due to the presence of the difluoromethoxy group, which distinguishes it from other similar compounds. Some similar compounds include:
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used in the synthesis of nitrogen-containing heterocycles.
Trifluoromethyl Compounds: While these compounds contain a trifluoromethyl group instead of a difluoromethoxy group, they share some similarities in terms of reactivity and applications.
Propiedades
Fórmula molecular |
C6H14ClF2NO |
|---|---|
Peso molecular |
189.63 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-2-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H13F2NO.ClH/c1-6(2,9)3-4-10-5(7)8;/h5H,3-4,9H2,1-2H3;1H |
Clave InChI |
RPBOGDWPNGPOBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCOC(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13308056.png)

![3-[(5-Bromofuran-2-yl)methoxy]azetidine](/img/structure/B13308068.png)
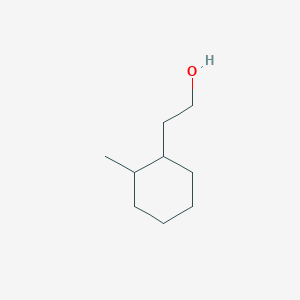
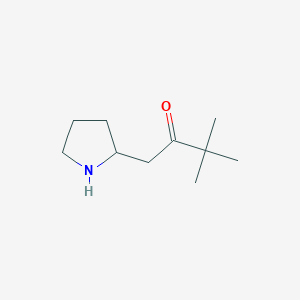
![N-[2-(benzylsulfanyl)ethyl]-2-chloroacetamide](/img/structure/B13308092.png)
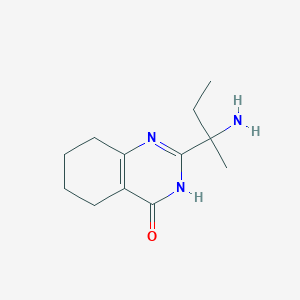
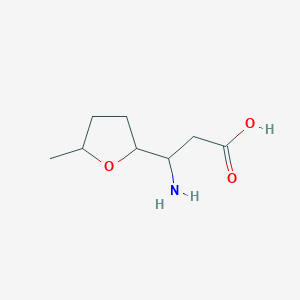
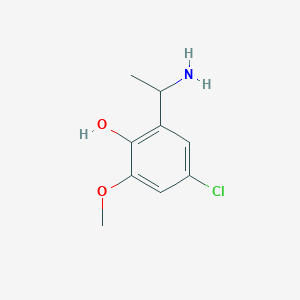
![2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acid](/img/structure/B13308108.png)
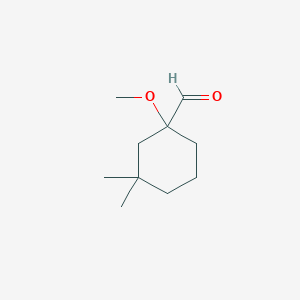
![2-[(1-Phenylpropyl)amino]propane-1,3-diol](/img/structure/B13308118.png)
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13308119.png)
